molecular formula C14H16N2O12S B014174 BSOCOES CAS No. 57683-72-4

BSOCOES

Cat. No.: B014174
CAS No.: 57683-72-4
M. Wt: 436.35 g/mol
InChI Key: XUDGDVPXDYGCTG-UHFFFAOYSA-N
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Description

Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is a homobifunctional N-hydroxysuccinimide ester crosslinker. It is known for its ability to form covalent bonds with molecules containing primary amines, such as peptides and proteins . This compound is widely used in various scientific research fields due to its unique properties.

Mechanism of Action

Target of Action

BSOCOES, also known as Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone or Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone, is a homobifunctional N-hydroxysuccimide ester (NHS ester) crosslinker . Its primary targets are molecules having primary amines, such as peptides and proteins .

Mode of Action

This compound forms covalent bonds with its targets through a reaction between the NHS-ester group of this compound and the α-amino groups present at the N-termini and ε-amines in the side chain of lysine residues . This reaction results in the release of N-hydroxysuccinimide (NHS), which absorbs strongly at 260-280nm .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of covalent bonds with peptides and proteins . This can lead to changes in the structure and function of these molecules, potentially influencing various cellular processes. The specific effects would depend on the particular peptides or proteins targeted by this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of hydrolysis of the NHS-ester group in this compound, which competes with the NHS ester acylation reaction, increases with increasing pH . Therefore, reactions with NHS esters are generally performed in buffers at pH 7.2-8.0 . Additionally, this compound is lipophilic and membrane-permeable, making it useful for intracellular and intramembrane conjugation .

Biochemical Analysis

Biochemical Properties

Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone is known to form covalent bonds with molecules having primary amines such as peptides and proteins . It has been used to crosslink β-endorphin to opioid receptors . The nature of these interactions is covalent, meaning they are strong and not easily broken.

Molecular Mechanism

The molecular mechanism of Bis[2-(succinimidooxycarbonyloxy)ethyl] Sulfone involves the formation of covalent bonds with primary amines found in peptides and proteins . This can lead to changes in the structure and function of these biomolecules, potentially influencing processes such as enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

It is known to be a stable compound with a melting point of 168-173°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone involves the reaction of N-hydroxysuccinimide with a sulfone compound under specific conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The compound is then purified and stored under specific conditions to preserve its stability .

Chemical Reactions Analysis

Types of Reactions

Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone primarily undergoes substitution reactions, where it reacts with primary amines to form stable amide bonds. This reaction is facilitated by the presence of the N-hydroxysuccinimide ester groups, which are highly reactive towards amines .

Common Reagents and Conditions

The common reagents used in the reactions involving Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone include primary amines, peptides, and proteins. The reactions are typically carried out in solvents like DMF or DMSO at a controlled pH and temperature to ensure optimal reaction conditions .

Major Products Formed

The major products formed from the reactions of Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone are amide bonds between the sulfone compound and the primary amines. These products are stable and can be used in various applications, including protein crosslinking and peptide synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone is unique due to its specific spacer arm length and the stability of the formed amide bonds. This makes it particularly suitable for applications requiring stable and precise crosslinking .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethylsulfonyl]ethyl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O12S/c17-9-1-2-10(18)15(9)27-13(21)25-5-7-29(23,24)8-6-26-14(22)28-16-11(19)3-4-12(16)20/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDGDVPXDYGCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCCS(=O)(=O)CCOC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20206385
Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Molecular Weight

436.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57683-72-4
Record name C,C′-(Sulfonyldi-2,1-ethanediyl) bis[C-(2,5-dioxo-1-pyrrolidinyl) carbonate]
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Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Record name 57683-72-4
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Record name Bis(2-(succinimidooxycarbonyloxy)ethyl)sulfone
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Record name Disuccinimido sulphonylbis(ethylenecarbonate)
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Record name BSOCOES
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: BSOCOES acts as a molecular bridge, covalently linking primary amines (-NH2 groups) present in proteins. [, , ] This crosslinking occurs in two steps. First, one reactive end of this compound reacts with a primary amine on one protein. Then, the other reactive end targets a nearby primary amine on either the same protein (intramolecular crosslinking) or a different protein (intermolecular crosslinking). [] This process provides valuable insights into protein-protein interactions and spatial arrangements within protein complexes. [, ]

A: The sulfone group within the this compound structure allows for cleavage under mild alkaline conditions. [] This cleavability is crucial for downstream analysis. After crosslinking and separation techniques like SDS-PAGE, researchers can cleave this compound, releasing the individual proteins. This facilitates the identification of crosslinked partners through methods like mass spectrometry. []

ANone: Several factors can influence this compound crosslinking efficiency, including:

  • Concentration: Optimal this compound concentration varies depending on the target proteins and experimental conditions. []
  • Reaction time and temperature: Incubation time and temperature impact crosslinking efficiency, requiring optimization for specific applications. []
  • Accessibility of primary amines: The availability of reactive primary amines on the target proteins directly influences crosslinking efficacy. []

ANone: While this compound is a valuable tool, it's essential to be aware of its limitations:

  • Specificity: this compound targets primary amines, which are common in proteins. This can lead to non-specific crosslinking, requiring careful optimization and controls. []
  • Hydrolysis: this compound can hydrolyze in aqueous solutions, reducing its crosslinking efficiency. [] Using fresh solutions and optimizing reaction conditions can mitigate this issue.

ANone: this compound has been instrumental in investigating a variety of proteins:

  • Urea Transporter UT-A1: Researchers utilized this compound to identify potential protein kinases interacting with UT-A1 in kidney cells, providing insights into the regulation of urea transport. [, ]
  • Aquaporin-2 (AQP2): this compound enabled the identification of proteins interacting with AQP2, a water channel regulated by vasopressin. This unveiled potential players involved in AQP2 trafficking and function. []
  • Opioid Receptors: this compound facilitated the identification and characterization of opioid receptors in the brain, contributing to our understanding of opioid binding and signaling. [, ]
  • VIP Receptors: Researchers employed this compound to study the molecular characteristics of vasoactive intestinal peptide (VIP) receptors in various tissues, highlighting species differences and potential glycosylation patterns. [, , , ]

ANone: this compound is often combined with other techniques to gain a comprehensive understanding of protein interactions:

  • SDS-PAGE: After crosslinking with this compound, researchers use SDS-PAGE to separate protein complexes based on size. [, ]
  • Mass spectrometry: Following separation, mass spectrometry identifies the individual proteins within crosslinked complexes, revealing interacting partners. [, ]
  • Immunoprecipitation: this compound can be used in conjunction with immunoprecipitation to isolate and study specific protein complexes of interest. [, ]

A: Yes, various crosslinkers with different properties are available. Choosing the appropriate crosslinker depends on the specific research question and target proteins. For instance, disuccinimidyl suberate (DSS) is another amine-reactive crosslinker, but it is not cleavable like this compound. []

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